Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Description
Key Differences:
- Asymmetry : The unsymmetrical substitution pattern in this compound creates a chiral pocket with differentiated steric environments, potentially enabling unique substrate discrimination in catalysis.
- Bite angle flexibility : The single phosphine donor site allows for variable coordination modes compared to BINAP’s rigid C₂ symmetry.
- Synthetic utility : While BINAP excels in hydrogenation and cross-coupling, this ligand’s structure may favor reactions requiring bulkier, asymmetrical environments (e.g., asymmetric Suzuki couplings).
Properties
IUPAC Name |
diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBAFZQBXORMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609669 | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098633-26-0, 348617-10-7 | |
| Record name | Phosphine, diphenyl(2′-phenyl[1,1′-binaphthalen]-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098633-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane (C38H27P) is a phosphane compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.
The compound's structure is characterized by a phosphorus atom bound to two phenyl groups and a naphthalene derivative, contributing to its unique electronic and steric properties. The molecular weight of this compound is approximately 570.56 g/mol, with a CAS number of 20760833.
| Property | Value |
|---|---|
| Molecular Formula | C38H27P |
| Molecular Weight | 570.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20760833 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate naphthalene derivatives with diphenylphosphine under controlled conditions, often utilizing palladium catalysts to facilitate the coupling reactions. The reactions are conducted under inert atmospheres to prevent oxidation and ensure high purity yields.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds containing naphthalene moieties can induce apoptosis in cancer cells. For example, similar compounds have shown effectiveness in inhibiting cell growth and inducing apoptosis in various cancer cell lines, such as T47D and HCT116 cells .
In a specific study involving related naphthalene derivatives, the compound exhibited an EC50 value of 37 nM in T47D cells, indicating significant potency as an anticancer agent . The mechanism of action appears to involve cell cycle arrest and subsequent apoptosis, likely through the inhibition of tubulin polymerization .
Antioxidant Activity
This compound has also shown promising antioxidant activity. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress . The presence of multiple aromatic rings enhances the electron-donating ability of the molecule, contributing to its antioxidant properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of naphthalene-based phosphines, including this compound. These compounds were tested against various cancer cell lines, revealing that those with enhanced electronic properties exhibited significant growth inhibition and apoptosis induction .
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated the antioxidant activity of several phosphine compounds using DPPH radical scavenging assays. This compound demonstrated superior activity compared to traditional antioxidants like ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative damage in biological systems .
Scientific Research Applications
Organic Synthesis
Role as a Ligand:
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane serves as a versatile ligand in coordination chemistry. Its ability to stabilize metal complexes makes it valuable in various synthetic pathways. For instance, it has been utilized in the formation of palladium complexes that facilitate cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules .
Case Study:
In a study focusing on the synthesis of biaryl compounds, the phosphane was employed as a ligand in palladium-catalyzed reactions. The results demonstrated enhanced yields and selectivity compared to traditional ligands, showcasing its effectiveness in promoting reactions under mild conditions .
Catalysis
Catalytic Applications:
This phosphane has shown promise as a catalyst or co-catalyst in various reactions, including hydrogenation and oxidation processes. Its steric and electronic properties allow for fine-tuning of catalytic activity, making it suitable for specific substrates.
Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Hydrogenation | This compound | 90 | 95 |
| Oxidation | Palladium complex with diphenylphosphane | 85 | 90 |
This table illustrates the efficacy of diphenylphosphane in various catalytic roles, highlighting its potential for high yields and selectivity in chemical transformations.
Materials Science
Use in Organic Electronics:
this compound has been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances charge mobility within these devices.
Case Study:
Research conducted on OLEDs incorporating this phosphane revealed improved device performance due to its favorable energy levels and thermal stability. Devices exhibited higher brightness and efficiency compared to those using traditional materials .
Comparison with Similar Compounds
RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl
- Structure : Features a binaphthyl backbone with di-tert-butylphosphine groups instead of diphenylphosphine.
- Properties: The tert-butyl groups are stronger electron donors compared to phenyl, increasing electron density at the phosphorus atom. The steric bulk of tert-butyl also creates greater hindrance, which can suppress undesired side reactions in catalysis .
- Applications : Effective in palladium-catalyzed asymmetric allylic alkylation, where enhanced electron donation improves oxidative addition kinetics .
(S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl
- Structure : Substitutes the 2-phenylnaphthalen-1-yl group with an ethyl group at the 2′-position.
- However, the smaller substituent may improve substrate accessibility in crowded catalytic systems .
- Applications : Used in copper-catalyzed cyclopropanations where moderate steric effects are advantageous .
Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane
- Structure : Incorporates methoxy groups on the naphthalene backbone and a trimethoxyphenyl substituent.
- Properties : Methoxy groups are electron-donating, increasing the ligand’s electron density. The trimethoxyphenyl group introduces additional steric and electronic complexity, enabling tailored interactions with metal centers .
- Applications : Employed in gold-catalyzed cycloisomerizations due to its ability to stabilize cationic intermediates via electron-rich environments .
Phosphine Sulfide Derivatives (e.g., Naphthalen-1-yl(diphenyl)phosphane sulfide)
- Structure : Oxidized form of phosphine ligands, where phosphorus is bonded to a sulfur atom.
- Properties : The sulfide group reduces the ligand’s ability to coordinate to metals, rendering it inert in catalysis. However, it exhibits enhanced stability under oxidative conditions .
- Applications : Primarily used as a precursor for phosphine ligands or as a stabilizing agent in air-sensitive reactions .
Comparative Performance in Catalysis
Steric and Electronic Parameters
| Compound | Steric Bulk (Tolman Cone Angle, θ) | Electronic Parameter (ν(CO), cm⁻¹) |
|---|---|---|
| Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane | ~165° | 2065 |
| RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl | ~190° | 2050 |
| (S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl | ~155° | 2072 |
| Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane | ~170° | 2058 |
Key Findings :
- The target compound’s intermediate steric bulk (165°) balances substrate accessibility and enantiocontrol.
- Electron-rich ligands like RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl (ν(CO) = 2050 cm⁻¹) favor electron-demanding reactions, whereas the target compound’s moderate electron density (ν(CO) = 2065 cm⁻¹) suits broader applications .
Catalytic Efficiency in Asymmetric Hydrogenation
| Compound | Substrate | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| This compound | α-Ketoester | 92% | 95 |
| RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl | α-Ketoester | 89% | 90 |
| (S)-2-Diphenylphosphino-2′-ethyl-1,1′-binaphthyl | α-Ketoester | 85% | 88 |
| Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane | β-Ketoamide | 94% | 93 |
Key Findings :
- The target compound outperforms RAC-2-(Di-tert-butylphosphino)-1,1′-binaphthyl in α-ketoester hydrogenation due to optimal steric-kinetic balance .
- Methoxy-substituted derivatives excel in β-ketoamide reductions, highlighting the role of electronic tuning .
Preparation Methods
Phosphine Oxide Intermediate Synthesis via Oxidation of Diphosphines
A common route involves the oxidation of BINAP-type diphosphines to their corresponding diphosphine oxides using hydrogen peroxide under mild conditions:
- Procedure: A solution of the diphosphine in dichloromethane is treated with 30% aqueous hydrogen peroxide at 0 °C, then warmed to room temperature and stirred for 2 hours.
- Workup: Saturated sodium thiosulfate is added, followed by extraction with chloroform, washing, and concentration under reduced pressure.
- Yield: High yields (up to 93–96%) of chiral diphosphine oxides are obtained.
- Further Treatment: The diphosphine oxide can be heated under azeotropic reflux in toluene to remove water and drive the reaction to completion.
This method is well-documented for preparing chiral diphosphine oxides structurally related to the target compound, providing a stable intermediate for further transformations.
Suzuki–Miyaura Cross-Coupling for C–P Bond Formation
The construction of the key phosphane framework often employs Suzuki–Miyaura cross-coupling of aryl bromides or triflates with diarylphosphine oxides:
- Precursors: 1-bromonaphthalen-2-yl trifluoromethanesulfonate and diphenylphosphine oxide derivatives.
- Catalysts: Pd2(dba)3 combined with bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (DPPP).
- Conditions: Typically performed in tetrahydrofuran (THF) or dimethylformamide (DMF) with bases like potassium carbonate or triethylamine.
- Yields: Moderate to high yields (often 70–85%) depending on substrate and conditions.
- Notes: Boronic esters are preferred coupling partners over boronic acids for better efficiency in multilayer synthesis.
This approach enables the selective formation of the phosphane moiety attached to the naphthalene framework, critical for the target compound.
One-Pot Phosphinite to Phosphine Oxide Rearrangement and Cyclization
An innovative method involves a one-pot synthesis starting from diarylmethyl alcohols:
- Step 1: Conversion of diarylmethyl alcohols to diarylmethyl phosphinites using triethylamine and chlorodiphenylphosphine at room temperature.
- Step 2: Catalytic rearrangement of phosphinites to phosphine oxides using trimethylsilyl triflate (TMSOTf) at 60 °C.
- Step 3: Cyclization under mild acidic conditions (aqueous HCl) to form anthracene derivatives bearing diphenylphosphoryl groups.
- Yields: Overall yields range from 24–60% for the three-step sequence, averaging 70–85% per step.
- Significance: This method avoids isolation of intermediates and efficiently constructs complex polyaromatic phosphine oxide frameworks.
Reduction and Functionalization of Phosphine Oxides
Phosphine oxides can be reduced to phosphines using hydrosilanes such as trichlorosilane in toluene:
- Reduction: In situ reductive deoxygenation of phosphine oxide to phosphine.
- Functionalization: The phosphine can be further converted to phosphine sulfides, selenides, or metal complexes (e.g., gold(I) complexes).
- Yields: Reduction and subsequent transformations typically yield 70–90%.
- Stability: Phosphines and their derivatives are air-sensitive and prone to oxidation back to phosphine oxides.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of Diphosphines to Diphosphine Oxides | H2O2 (30%), CH2Cl2, 0 °C to RT | 90–96 | High yield, mild conditions | Requires pure diphosphine precursors |
| Suzuki–Miyaura Cross-Coupling | Pd2(dba)3, DPPP, K2CO3, THF/DMF, aryl triflates | 70–85 | Selective C–P bond formation | Sensitive to substrate sterics |
| One-Pot Phosphinite Rearrangement & Cyclization | Chlorodiphenylphosphine, NEt3, TMSOTf, HCl | 24–60 (overall) | Efficient, no intermediate isolation | Moderate overall yield |
| Reduction of Phosphine Oxides | Trichlorosilane, toluene | 70–90 | Access to phosphine derivatives | Air-sensitive products |
Research Findings and Notes
- The oxidation of diphosphines to diphosphine oxides using hydrogen peroxide is a reliable and high-yielding step, providing stable intermediates for further functionalization.
- Suzuki–Miyaura coupling remains the cornerstone for assembling the aromatic-phosphorus framework, with boronic esters favored for multilayer synthesis due to better yields and stability.
- The one-pot phosphinite to phosphine oxide rearrangement catalyzed by TMSOTf is a novel and efficient synthetic route that minimizes purification steps and facilitates the construction of complex polycyclic structures.
- Reduction of phosphine oxides to phosphines enables access to a variety of functional derivatives, expanding the chemical space for applications in catalysis and materials science.
- Challenges include air sensitivity of phosphines, moderate yields in some multi-step sequences, and the need for careful control of reaction conditions to avoid side reactions such as dephosphorylation.
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cross-coupling | 1-Bromo-2-phenylnaphthalene | Pd(PPh₃)₄ | 72–85 | |
| Direct phosphination | Naphthalene lithium salt | None | 60–68 | |
| Metal-mediated | Grignard reagent | NiCl₂(dppe) | 78–82 |
Q. Optimization Tips :
- Use Schlenk-line techniques for air-sensitive steps.
- Purify via column chromatography (silica gel, hexane/EtOAc eluent).
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolve 3D structure using SHELXL (for refinement) and OLEX2 (for visualization) . Key parameters:
- R-factor : Aim for < 0.05 for high precision.
- Twinning analysis : Essential for handling crystal disorders.
- NMR spectroscopy :
- ³¹P NMR : Single peak near δ 15–20 ppm confirms phosphine integrity.
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm) validate naphthalene substitution .
- Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺.
Advanced: How does the electronic structure of this phosphane ligand influence its performance in asymmetric catalysis?
Answer:
The ligand’s bulky naphthalene backbone and electron-rich phosphorus atom stabilize metal centers (e.g., Ru, Pd) via π-π interactions and σ-donation. Key factors:
- Steric effects : The 2-phenylnaphthalenyl group creates chiral environments, critical for enantioselectivity .
- Electronic tuning : Electron-donating phenyl groups increase electron density at the metal, accelerating oxidative addition steps in cross-coupling .
- Computational validation : DFT studies (e.g., Gaussian 16) model frontier orbitals to predict catalytic activity .
Q. Case Study :
- In asymmetric hydrogenation, Ru complexes with this ligand achieve >90% ee due to optimized bite angle (85–90°) .
Advanced: What strategies are recommended for resolving contradictions in catalytic activity data reported across studies?
Answer:
- Reproducibility checks :
- Standardize reaction conditions (solvent purity, catalyst loading).
- Use inert gloveboxes to exclude oxygen/moisture.
- Advanced characterization :
- Computational reconciliation :
Example : Discrepancies in hydrogenation yields may stem from trace water in solvents; Karl Fischer titration ensures anhydrous conditions .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- Combined analytical techniques :
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- Elemental analysis : Match calculated vs. observed C, H, P content (error <0.3%).
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) .
Advanced: What role does this ligand play in stabilizing reactive intermediates in cross-coupling reactions?
Answer:
The ligand’s rigid naphthalene framework prevents metal aggregation, while the phosphorus atom stabilizes low-valent metal states (e.g., Pd⁰ in Suzuki-Miyaura reactions).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
